Lappaconitine
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Overview
Description
Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum species, such as Aconitum sinomontanum Nakai . It has been used in traditional medicine for its analgesic properties and is known for its ability to relieve mild to moderate pain . This compound has also been studied for its anti-inflammatory, anti-arrhythmic, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lappaconitine can be synthesized through various chemical transformations. One common method involves the hydrolysis of this compound in basic solution to produce lappaconine, which can then be acetylated to form triacetate . Oxidation of lappaconine with potassium permanganate yields 19-oxolappaconine . Acid hydrolysis of this compound using sulfuric acid produces N-deacetylthis compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Aconitum species. The roots are processed to isolate the alkaloid, which is then purified through various chromatographic techniques . The extracted this compound can be further modified to produce derivatives with enhanced pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
Lappaconitine undergoes several types of chemical reactions, including:
Hydrolysis: Basic and acidic hydrolysis to produce lappaconine and N-deacetylthis compound.
Acetylation: Acetylation of lappaconine to form triacetate.
Oxidation: Oxidation of lappaconine with potassium permanganate to yield 19-oxolappaconine.
Substitution: Formation of this compound salts through reaction with organic or inorganic acids.
Common Reagents and Conditions
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide solutions.
Acidic Hydrolysis: Sulfuric acid, hydrochloric acid, or hydrobromic acid.
Acetylation: Acetic anhydride in the presence of p-toluenesulfonic acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Lappaconine: Produced through basic hydrolysis of this compound.
N-deacetylthis compound: Formed through acidic hydrolysis of this compound.
Triacetate: Result of acetylation of lappaconine.
19-oxolappaconine: Product of oxidation of lappaconine.
Scientific Research Applications
Lappaconitine has been extensively studied for its pharmacological properties. It is used in:
Medicine: As an analgesic for pain relief, particularly in cancer-related and postoperative pain.
Biology: Research on its effects on spinal dynorphin A expression and its role in pain modulation.
Chemistry: Synthesis of various derivatives for enhanced pharmacological activities.
Industry: Development of transdermal patches for sustained drug delivery.
Mechanism of Action
Lappaconitine exerts its effects primarily through the blockade of voltage-gated sodium channels . This action inhibits the transmission of pain signals in neurons, leading to its analgesic effects . Additionally, this compound stimulates the expression of spinal dynorphin A, which further contributes to its pain-relieving properties .
Comparison with Similar Compounds
Lappaconitine is unique among diterpenoid alkaloids due to its specific molecular structure and pharmacological profile. Similar compounds include:
N-deacetylthis compound: A derivative with similar analgesic properties.
Lappaconine: Another derivative with distinct pharmacological activities.
Aconitine: A related alkaloid with potent neurotoxic effects.
This compound stands out for its non-addictive analgesic properties and its ability to be formulated into various drug delivery systems .
Properties
Molecular Formula |
C32H44N2O8 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
InChI Key |
NWBWCXBPKTTZNQ-BAERZWJTSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Synonyms |
lappaconitine lappacontine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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